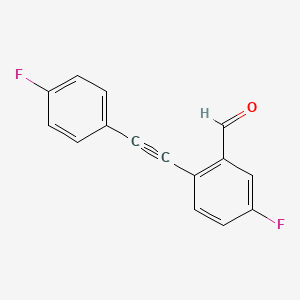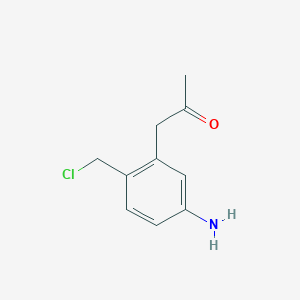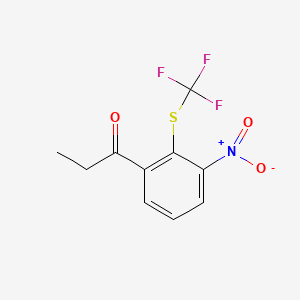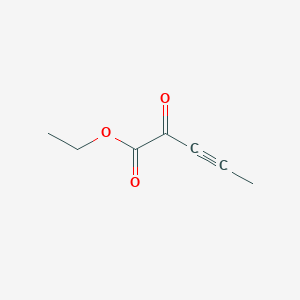
Ethyl 2-oxopent-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxopent-3-ynoate is an organic compound with the molecular formula C7H8O3 It is a derivative of pent-3-ynoic acid, featuring an ethyl ester group and a keto group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-oxopent-3-ynoate can be synthesized through the reaction of propargyl chloride with diethyl oxalate. The reaction involves the formation of a lithium derivative of propargyl chloride, which then reacts with diethyl oxalate to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-oxopent-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-oxopent-3-ynoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 2-oxopent-3-ynoate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s triple bond and keto group make it highly reactive towards conjugated dienes, facilitating the formation of stable cyclic adducts. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Comparaison Avec Des Composés Similaires
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound is similar in structure but features a chlorine atom, which can alter its reactivity and applications.
Methyl 2-oxopent-3-ynoate: A methyl ester variant that may exhibit different physical and chemical properties due to the change in the ester group.
Propyl 2-oxopent-3-ynoate: Another ester variant with a propyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and a keto group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
ethyl 2-oxopent-3-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-5-6(8)7(9)10-4-2/h4H2,1-2H3 |
Clé InChI |
QKNJSOHLYYPQLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


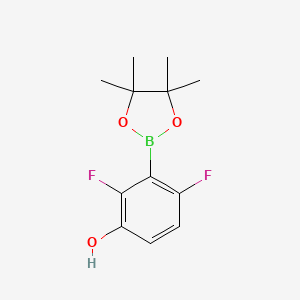
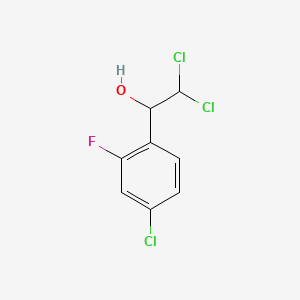







![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)

